molecular formula C18H23O2P B14739679 Bis(2,4,6-trimethylphenyl)phosphinic acid CAS No. 1732-67-8

Bis(2,4,6-trimethylphenyl)phosphinic acid

Cat. No.: B14739679
CAS No.: 1732-67-8
M. Wt: 302.3 g/mol
InChI Key: COINMMSAXLRTOR-UHFFFAOYSA-N
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Description

Bis(2,4,6-trimethylphenyl)phosphinic acid is an organophosphorus compound with the chemical formula C18H21O2P It is known for its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,4,6-trimethylphenyl)phosphinic acid typically involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions often include:

    Solvent: Toluene or THF (tetrahydrofuran)

    Temperature: Reflux conditions

    Reagents: 2,4,6-trimethylphenylmagnesium bromide, phosphorus trichloride, water for hydrolysis

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Large-scale reactors: To handle the increased volume of reactants

    Controlled addition of reagents: To ensure safety and efficiency

    Purification steps: Including crystallization and filtration to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

Bis(2,4,6-trimethylphenyl)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form phosphine oxides

    Reduction: Can be reduced to form phosphines

    Substitution: Can undergo nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid

    Reduction: Reducing agents such as lithium aluminum hydride are used

    Substitution: Reagents like alkyl halides and conditions such as basic or acidic environments

Major Products

    Oxidation: Forms bis(2,4,6-trimethylphenyl)phosphine oxide

    Reduction: Forms bis(2,4,6-trimethylphenyl)phosphine

    Substitution: Forms various substituted phosphinic acids depending on the substituent used

Scientific Research Applications

Bis(2,4,6-trimethylphenyl)phosphinic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis

    Biology: Investigated for its potential as a bioisostere in drug design

    Medicine: Explored for its role in developing new pharmaceuticals

    Industry: Utilized in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism by which bis(2,4,6-trimethylphenyl)phosphinic acid exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. This interaction can influence various molecular targets and pathways, including:

    Coordination with metal ions: Stabilizes metal complexes

    Interaction with enzymes: Potential to inhibit or activate enzymatic activity

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,4,4-trimethylpentyl)phosphinic acid
  • Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide

Uniqueness

Bis(2,4,6-trimethylphenyl)phosphinic acid is unique due to its specific structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in applications where precise control over reactivity and coordination is required.

Properties

CAS No.

1732-67-8

Molecular Formula

C18H23O2P

Molecular Weight

302.3 g/mol

IUPAC Name

bis(2,4,6-trimethylphenyl)phosphinic acid

InChI

InChI=1S/C18H23O2P/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3,(H,19,20)

InChI Key

COINMMSAXLRTOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(=O)(C2=C(C=C(C=C2C)C)C)O)C

Origin of Product

United States

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